molecular formula C13H12N2O4S B149982 Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate CAS No. 72242-31-0

Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate

Cat. No.: B149982
CAS No.: 72242-31-0
M. Wt: 292.31 g/mol
InChI Key: ATSANGLCFQGIMM-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C13H12N2O4S and its molecular weight is 292.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Thermochemistry and Polymorphism

Studies on M5M2NTC have revealed its ability to crystallize in multiple polymorphic forms, which exhibit distinct thermochemical properties and conformational polymorphism. The variations in crystal packing and molecular conformation lead to different physical properties, such as color changes due to the degree of π-conjugation between the thiophene group and the o-nitroaniline chromophore. These findings are crucial for understanding the solid-state properties of pharmaceutical compounds and could inform the development of drugs with optimal stability and solubility profiles (Yu et al., 2000); (Yu, 2002).

Solid-State NMR and Electronic Structure Analysis

Solid-state NMR (SSNMR) and electronic structure calculations provide insights into the molecular structure of M5M2NTC polymorphs. The sensitivity of carbon and nitrogen sites to molecular conformation changes has been quantitatively analyzed, enhancing our understanding of the compound's structural dynamics. This research is instrumental in pharmaceutical science, particularly for the qualitative determination of drug compound structures (Smith et al., 2006).

Chemical Reactivity and Synthesis Pathways

M5M2NTC serves as a precursor in synthesizing a wide range of heterocyclic compounds, indicating its versatility in organic synthesis. For instance, it reacts with orthoesters to produce N-(2-carbomethoxy thienyl) imidates, leading to the formation of thienopyrimidinones. This reactivity has implications for designing novel pharmaceutical agents with potential therapeutic applications (Hajjem et al., 2010).

Mechanism of Action

Target of Action

Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate, also known as ROY, is an organic compound that serves as a chemical intermediate to the drug olanzapine . Olanzapine is an atypical antipsychotic, primarily used to treat schizophrenia and bipolar disorder. The primary targets of olanzapine are various dopamine and serotonin receptors in the brain .

Mode of Action

The compound interacts with its targets by binding to these receptors, thereby inhibiting the reuptake of dopamine and serotonin. This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling . The exact interaction of ROY with these receptors is still under study.

Biochemical Pathways

The increased dopamine and serotonin signaling affects various biochemical pathways. For instance, it can lead to the activation of the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism .

Pharmacokinetics

It is metabolized in the liver and excreted through the bile and urine .

Result of Action

The molecular and cellular effects of ROY’s action are primarily related to its role as a chemical intermediate to olanzapine. By increasing dopamine and serotonin signaling, it can help to balance the neurotransmitter levels in the brain, which may alleviate the symptoms of schizophrenia and bipolar disorder .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ROY. For instance, factors such as pH and temperature can affect its stability and reactivity. Moreover, individual factors, such as a person’s age, genetic makeup, health status, and use of other medications, can influence how ROY is metabolized and how effective it is .

Properties

IUPAC Name

methyl 5-methyl-2-(2-nitroanilino)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-8-7-9(13(16)19-2)12(20-8)14-10-5-3-4-6-11(10)15(17)18/h3-7,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSANGLCFQGIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598895
Record name Methyl 5-methyl-2-(2-nitroanilino)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72242-31-0
Record name Methyl 5-methyl-2-(2-nitroanilino)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of sodium hydride (2 g) in dry tetrahydrofuran (25 mL) under a nitrogen atmosphere was added a solution of methyl 2-amino-5-methylthiophene-3-carboxy-late (4.8 g, 0.028 mol) and 2-fluoronitrobenzene (4.0 g, 0.025 mol) in dry tetrahydrofuran (30 mL). The mixture was stirred at 25° C. for 20 hours, poured onto ice and partitioned between 2N hydrochloric acid and ethyl acetate. The organic extracts were dried over magnesium sulfate, the solvent was evaporated under reduced pressure and the title compound purified by chromatography on silica gel, eluted with toluene, and crystallized from ethanol (4.1 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

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